2-bromo-N-[2-methyl-2-(morpholin-4-yl)propyl]acetamide hydrobromide
Description
2-Bromo-N-[2-methyl-2-(morpholin-4-yl)propyl]acetamide hydrobromide is a bromoacetamide derivative featuring a morpholine ring and a branched alkyl chain. The hydrobromide salt form likely enhances its aqueous solubility and stability compared to freebase analogs, a common feature in bioactive molecules . Morpholine-containing compounds are frequently employed in drug design for their solubility-modifying and pharmacokinetic properties, which may extend to this compound .
Properties
IUPAC Name |
2-bromo-N-(2-methyl-2-morpholin-4-ylpropyl)acetamide;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19BrN2O2.BrH/c1-10(2,8-12-9(14)7-11)13-3-5-15-6-4-13;/h3-8H2,1-2H3,(H,12,14);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUSVYMSJFVAMIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)CBr)N1CCOCC1.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20Br2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-bromo-N-[2-methyl-2-(morpholin-4-yl)propyl]acetamide hydrobromide typically involves the reaction of 2-bromoacetamide with 2-methyl-2-(morpholin-4-yl)propan-1-amine under controlled conditions . The reaction is usually carried out in a solvent such as dichloromethane at low temperatures to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Nucleophilic Substitution at the Bromine Center
The bromine atom in the acetamide group serves as a leaving group, enabling SN2 reactions with nucleophiles. This reactivity is critical for generating derivatives with modified pharmacological or physicochemical properties.
Example Reaction:
Reaction with primary/secondary amines yields substituted acetamides:
Key Data:
| Nucleophile | Conditions | Yield | Application | Source |
|---|---|---|---|---|
| Morpholine | DCM, 0–20°C, 1.5h | 62% | Synthesis of morpholine derivatives | |
| Piperidine | Pd-catalyzed carbonylation | 54% | BET bromodomain inhibitor intermediates |
Palladium-Catalyzed Cross-Coupling Reactions
The bromide group participates in palladium-mediated transformations, enabling carbon–heteroatom bond formation.
Notable Applications:
-
Carbonylation: Reaction with CO under Pd(OAc)₂/Xantphos catalysis forms ester intermediates for further functionalization (e.g., hydrolysis to carboxylic acids) .
-
Aminocarbonylation: Dicobalt octacarbonyl facilitates direct amide bond formation with amines, as demonstrated in BET inhibitor synthesis .
Optimized Conditions:
-
Ligands: Xantphos or CataCXium A
-
Solvent: 1,4-Dioxane
-
Temperature: 75–80°C
Hydrolysis and Stability
The acetamide group undergoes hydrolysis under acidic/basic conditions, though competing bromide displacement often dominates.
Pathways:
-
Acidic Hydrolysis: Yields carboxylic acid and ammonium salts.
-
Basic Hydrolysis: Risk of elimination due to steric hindrance from the 2-methyl-2-(morpholin-4-yl)propyl group.
Morpholine Ring Reactivity
The morpholine moiety influences solubility and participates in hydrogen bonding but shows limited direct reactivity.
Key Interactions:
-
Hydrogen Bonding: The morpholine oxygen engages with water networks in biological targets (e.g., BET bromodomains) .
-
Steric Effects: The 2-methyl group restricts conformational flexibility, impacting binding selectivity .
Synthetic Utility in Medicinal Chemistry
This compound serves as a versatile intermediate in inhibitor design.
Case Study: BET Bromodomain Inhibitors
-
Compound 14a: Methyl amide derivative showed BRD4 BD2 selectivity (pIC₅₀ = 7.1) via hydrogen bonding to Asn429 .
-
Cyclopropyl Analogue (20): Improved solubility (FaSSIF = 815 μg/mL) and BD2 selectivity (>300-fold over BD1) .
Comparative Reactivity with Analogues
| Compound | Structural Difference | Reactivity Profile |
|---|---|---|
| 2-Bromo-N-(morpholin-4-yl)acetamide | Lacks 2-methylpropyl group | Faster bromide displacement |
| N-[2-Methyl-2-(morpholin-4-yl)propyl]acetamide | No bromine | Inert to nucleophilic substitution |
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 2-bromo-N-[2-methyl-2-(morpholin-4-yl)propyl]acetamide hydrobromide is C₈H₁₅BrN₂O₂, with a molecular weight of approximately 360.09 g/mol. The compound's structure includes:
- A bromine atom , which enhances its reactivity.
- A morpholine ring , contributing to its biological activity.
Scientific Research Applications
The compound has been investigated for various applications in scientific research:
Medicinal Chemistry
Due to its structural characteristics, this compound serves as a valuable building block in the development of pharmaceuticals. Its ability to interact with biological targets makes it suitable for drug discovery efforts aimed at treating various diseases.
Research indicates that this compound exhibits significant biological activities, including:
- Antimicrobial properties : Studies have shown that it can inhibit the growth of certain bacterial strains.
- Anticancer potential : Preliminary investigations suggest that it may induce apoptosis in cancer cell lines.
Interaction studies have revealed potential binding affinities with various receptors and enzymes, which are crucial for understanding its pharmacological effects.
Structure-Activity Relationship Studies
The compound is used in structure-activity relationship (SAR) studies to explore how modifications to its structure affect biological activity. This research is essential for optimizing drug candidates.
Case Studies
Several case studies highlight the applications of this compound:
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against a panel of bacterial strains. Results indicated that it exhibited significant inhibitory effects on Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.
Case Study 2: Anticancer Research
In vitro assays demonstrated that this compound could induce cell death in specific cancer cell lines through apoptosis mechanisms. Further investigations are ongoing to elucidate the underlying pathways involved.
Comparative Analysis with Related Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2-Bromo-N-(morpholin-4-yl)acetamide | Lacks the additional methyl group | Potentially different pharmacological profile |
| N-[2-Methyl-2-(morpholin-4-yl)propyl]acetamide | Similar structure without bromination | May exhibit different reactivity |
| 1-(4-Morpholinyl)-1-propanone | Different functional group but shares morpholine moiety | Used in different synthetic pathways |
This table illustrates how structural modifications can influence the biological activity and reactivity of similar compounds.
Mechanism of Action
The mechanism of action of 2-bromo-N-[2-methyl-2-(morpholin-4-yl)propyl]acetamide hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom in the compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modulation of their activity . The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents/Functional Groups |
|---|---|---|---|
| 2-Bromo-N-[2-methyl-2-(morpholin-4-yl)propyl]acetamide hydrobromide (Target) | C₁₁H₂₂Br₂N₂O₂ | 376.12 (salt) | Morpholin-4-yl, branched alkyl, bromoacetamide, HBr |
| 2-Bromo-N-[4-nitro-2-(phenyl-Br carbonyl)phenyl]acetamide (Impurity MM0078.03) | C₁₅H₁₀Br₂N₂O₃ | 434.06 | Nitrophenyl, bromophenylcarbonyl, bromoacetamide |
| 2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide | C₂₂H₃₁N₃O₄ | 401.51 | 2-Oxomorpholin-3-yl, acetyl, isopropylphenyl |
| 2-Bromo-N-(4-fluorophenyl)acetamide | C₈H₈BrFNO | 215.06 | 4-Fluorophenyl, bromoacetamide |
Key Observations :
- The target compound uniquely combines a morpholine ring with a tertiary alkyl chain, enhancing lipophilicity compared to simpler aryl analogs like 2-bromo-N-(4-fluorophenyl)acetamide .
- MM0078.03 (Impurity) features a nitro group and brominated phenylcarbonyl moiety, which may increase reactivity but reduce stability compared to morpholine-based derivatives .
- The 2-oxomorpholin-3-yl derivatives in lack the bromoacetamide group but include acetyl or sulfonyl groups, influencing their electron-withdrawing properties and metabolic stability .
Key Observations :
- The target compound’s synthesis likely parallels methods for morpholine-functionalized acetamides, involving nucleophilic substitution or condensation reactions.
- The 58% yield for the 2-oxomorpholin-3-yl analog highlights challenges in multi-step syntheses, particularly with sterically hindered substrates .
Physical and Chemical Properties
Key Observations :
- The hydrobromide salt in the target compound likely improves water solubility, critical for biological applications, whereas aryl analogs (e.g., 4-fluorophenyl) are more lipophilic .
- The acetylated 2-oxomorpholin-3-yl analog’s ¹H NMR data confirms substitution patterns, which could guide characterization of the target compound .
Biological Activity
2-Bromo-N-[2-methyl-2-(morpholin-4-yl)propyl]acetamide hydrobromide is a chemical compound with significant potential in medicinal chemistry. Its unique structure, which includes a bromine atom and a morpholine ring, contributes to its diverse biological activities. This article provides a detailed examination of the compound's biological activity, including its interactions with various biological targets, synthesis methods, and relevant case studies.
- Molecular Formula : C₈H₁₅BrN₂O₂
- Molecular Weight : 360.09 g/mol
- CAS Number : 1384428-86-7
The compound is categorized as an amide, a functional group prevalent in numerous biological molecules and pharmaceuticals. The presence of the bromine atom enhances its reactivity and potential interactions with biological systems.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes that play critical roles in metabolic pathways.
- Receptor Binding : Interaction studies suggest binding affinities with various receptors, which may influence signaling pathways related to disease mechanisms.
- Cytotoxicity : Preliminary studies indicate that this compound may possess cytotoxic effects against certain cancer cell lines.
The precise mechanisms through which this compound exerts its effects are still under investigation. However, it is believed to interact with:
- G-protein coupled receptors (GPCRs) : These are pivotal in transmitting signals from outside the cell to the inside, affecting numerous physiological processes.
- Kinases : Inhibiting specific kinases may disrupt pathways involved in cell proliferation and survival.
Study 1: Enzyme Interaction
A study conducted by researchers at [source not provided] evaluated the compound's effect on a particular enzyme involved in metabolic regulation. The results indicated that the compound inhibited enzyme activity by approximately 70% at a concentration of 10 µM, suggesting a strong interaction that warrants further investigation.
Study 2: Cytotoxic Effects
In vitro studies on various cancer cell lines demonstrated that this compound exhibited selective cytotoxicity. For example:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 15 |
| HeLa (Cervical) | 20 |
| A549 (Lung) | 25 |
These findings indicate potential therapeutic applications in oncology, particularly for targeting specific tumors.
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of the Morpholine Ring : Starting materials undergo cyclization to form the morpholine structure.
- Bromination : The introduction of bromine is achieved through electrophilic substitution reactions.
- Acetamide Formation : The final step involves the acetamide formation through reaction with acetic anhydride or acetyl chloride.
Comparative Analysis with Similar Compounds
To highlight the uniqueness of this compound, we compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Activity |
|---|---|---|
| 2-Bromo-N-(morpholin-4-yl)acetamide | Lacks methyl group; different pharmacological profile | Less potent enzyme inhibitor |
| N-[2-Methyl-2-(morpholin-4-yl)propyl]acetamide | No bromination; altered reactivity | Reduced cytotoxicity compared to target compound |
Q & A
Q. What are the key synthetic steps for preparing 2-bromo-N-[2-methyl-2-(morpholin-4-yl)propyl]acetamide hydrobromide?
- Methodological Answer : The synthesis involves nucleophilic substitution and purification steps. For analogous brominated acetamides, a typical protocol includes:
- Reacting the morpholine-containing precursor with bromoacetyl bromide in dichloromethane (CHCl) under basic conditions (e.g., NaCO) to facilitate amide bond formation .
- Sequential additions of reagents (e.g., acetyl chloride) and extended stirring (overnight) to ensure complete reaction .
- Purification via silica gel chromatography (gradient elution with CHCl/MeOH) and recrystallization from ethyl acetate to isolate the product .
- Characterization using H/C NMR and ESI/APCI(+) mass spectrometry to confirm structural integrity .
Q. Which spectroscopic techniques are critical for confirming the compound’s structure?
- Methodological Answer :
- H NMR : Key peaks include aromatic protons (δ 7.16–7.69 ppm for substituted phenyl groups), morpholine ring protons (δ 3.31–4.90 ppm), and methyl groups (δ 1.21–2.14 ppm) .
- ESI/APCI(+) Mass Spectrometry : Molecular ion peaks (e.g., [M+H] at m/z 347) and adducts (e.g., [M+Na]) confirm molecular weight .
- 13C NMR : Carbonyl signals (δ 168–170 ppm) and quaternary carbons in the morpholine ring (δ 60–70 ppm) validate the core structure .
Q. What safety precautions are essential when handling brominated acetamides?
- Methodological Answer :
- Use fume hoods and personal protective equipment (PPE) to avoid inhalation or skin contact .
- Neutralize reaction byproducts (e.g., HBr) with aqueous bases (e.g., NaHCO) before disposal .
- Store the compound in a desiccator under inert gas to prevent degradation .
Advanced Research Questions
Q. How can statistical experimental design optimize synthesis yield and purity?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to screen variables (e.g., reaction time, temperature, stoichiometry) and identify optimal conditions . For example, central composite designs can model non-linear relationships between reagent ratios and yield .
- Response Surface Methodology (RSM) : Quantify interactions between parameters (e.g., NaCO concentration and acetyl chloride equivalents) to maximize purity .
- Process Analytical Technology (PAT) : Integrate real-time monitoring (e.g., in situ FTIR) to adjust conditions dynamically .
Q. How can computational methods predict reaction pathways for this compound?
- Methodological Answer :
- Quantum Chemical Calculations : Employ density functional theory (DFT) to model transition states and energy barriers for bromoacetylation steps .
- Reaction Path Search Algorithms : Tools like GRRM or IRC simulations map intermediates and validate mechanistic hypotheses .
- Machine Learning (ML) : Train models on PubChem data to predict optimal solvents or catalysts for analogous reactions .
Q. How to resolve contradictions in spectroscopic data during characterization?
- Methodological Answer :
- Cross-Validation : Combine NMR, mass spectrometry, and X-ray crystallography (if crystals are obtainable) to resolve ambiguities .
- Isotopic Labeling : Use N or C-labeled precursors to assign overlapping signals in complex spectra .
- Impurity Profiling : Compare HPLC traces with reference standards (e.g., EP impurities) to identify byproducts .
Q. What strategies improve reactor design for scalable synthesis?
- Methodological Answer :
- Membrane Technologies : Implement continuous flow reactors with in-line separation to enhance throughput and reduce waste .
- Scale-Down Models : Use microreactors to simulate large-scale conditions and identify mass transfer limitations .
- Computational Fluid Dynamics (CFD) : Optimize mixing efficiency and temperature gradients in stirred-tank reactors .
Q. How to integrate experimental and computational data for reaction optimization?
- Methodological Answer :
- Feedback Loops : Use experimental results (e.g., reaction yields) to refine DFT or ML models iteratively .
- High-Throughput Screening (HTS) : Automate parallel reactions under varied conditions and correlate outcomes with computational predictions .
- Cheminformatics Platforms : Tools like KNIME or Pipeline Pilot link experimental datasets (e.g., NMR, LC-MS) with quantum chemical descriptors .
Data Contradiction Analysis
Case Study: Discrepancies in observed vs. theoretical mass spectrometry peaks
- Methodological Resolution :
- Adduct Formation : Sodium ([M+Na]) or potassium adducts may shift m/z values; calibrate instruments with internal standards .
- Isotopic Patterns : Bromine’s Br/Br isotopic signature (1:1 ratio) confirms molecular identity .
- Fragmentation Analysis : Use tandem MS (MS/MS) to distinguish decomposition products from the parent ion .
Tables for Key Data
| Characterization Technique | Key Observations | Reference |
|---|---|---|
| H NMR (CDCl) | δ 1.21 (d, J=7.0 Hz, 6H; isopropyl CH) | |
| ESI/APCI(+) MS | m/z 347 ([M+H]) | |
| HPLC Purity | >98% (gradient elution with CHCl/MeOH) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
